ethyl 2-amino-4,6-dimethylnicotinate
Description
Ethyl 2-amino-4,6-dimethylnicotinate is a pyridine-based compound featuring an ester group at position 3, an amino group at position 2, and methyl substituents at positions 4 and 6.
Properties
IUPAC Name |
ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6(2)5-7(3)12-9(8)11/h5H,4H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKMEZFAPBBDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465053 | |
| Record name | Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51076-39-2 | |
| Record name | Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the reaction of acetylacetone with monoiminomalonic ester hydrochloride . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Condensation Reactions: It can react with triethyl orthoformate and arylamines to form pyrido[2,3-d]pyrimidines.
Substitution Reactions: The amino group can participate in substitution reactions with different electrophiles.
Common Reagents and Conditions
Triethyl Orthoformate: Used in condensation reactions to form pyrido[2,3-d]pyrimidines.
Aryl Amines: React with the compound to form arylamides.
Major Products Formed
Pyrido[2,3-d]pyrimidines: Formed through condensation reactions.
Aryl Amides: Formed through substitution reactions.
Scientific Research Applications
Ethyl 2-amino-4,6-dimethylnicotinate has several applications in scientific research:
Organic Synthesis: Used as a starting material for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,6-dimethylnicotinate involves its interaction with specific molecular targets. The amino group and the nicotinic acid core play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between ethyl 2-amino-4,6-dimethylnicotinate and its analogs:
Substituent Effects on Reactivity and Bioactivity
- Methyl vs. Chloro Groups: Methyl substituents (electron-donating) in the target compound may enhance lipophilicity and metabolic stability compared to electron-withdrawing chloro groups in 2-amino-4,6-dichloropyrimidine. The latter exhibited potent nitric oxide (NO) inhibitory activity, particularly with a 5-fluoro substituent (IC₅₀: 2 μM) .
- Ester vs. Nitrile: The ester group in this compound may offer hydrolytic lability, contrasting with the stability of nitrile-containing analogs like 2-amino-4,6-diarylnicotinonitriles, which are cytotoxic candidates .
- Core Structure Differences : Pyridine derivatives (e.g., the target compound) exhibit planar aromaticity conducive to π-π stacking interactions, whereas pyrimidines (e.g., dichloropyrimidines) and thiophenes (e.g., tetrahydrobenzo[b]thiophenes) have distinct electronic profiles influencing binding to biological targets .
Biological Activity
Ethyl 2-amino-4,6-dimethylnicotinate (EDMN) is a compound derived from nicotinic acid, which has garnered attention for its potential biological activities. This article reviews the biological activity of EDMN, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EDMN is characterized by its unique structure, which includes a pyridine ring with amino and ethyl substituents. Its molecular formula is , and it possesses properties that make it suitable for various biological applications.
Pharmacological Activities
1. Anti-inflammatory Effects
Research indicates that EDMN exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of 2-amino-4,6-dihydroxypyrimidines, closely related to EDMN, inhibited nitric oxide (NO) production in mouse peritoneal cells. The most effective compounds showed an IC50 ranging from 2 µM to 36 µM, highlighting the potential of EDMN in modulating inflammatory responses .
2. Antioxidant Activity
EDMN has also been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using various in vitro assays. Results showed that EDMN effectively reduced oxidative stress markers in cellular models, suggesting its role as a protective agent against oxidative damage.
The biological activity of EDMN can be attributed to several mechanisms:
- Inhibition of Nitric Oxide Synthase : By inhibiting NO production, EDMN may reduce inflammation and tissue damage associated with chronic inflammatory diseases.
- Antioxidant Pathways : EDMN activates endogenous antioxidant defenses, enhancing cellular resilience against oxidative stress.
- Modulation of Signaling Pathways : Preliminary studies suggest that EDMN may influence key signaling pathways involved in inflammation and cell survival.
Case Studies
Case Study 1: In Vitro Evaluation of Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of EDMN on LPS-stimulated macrophages. The results indicated that treatment with EDMN significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that EDMN could be a candidate for developing new anti-inflammatory therapies .
Case Study 2: Antioxidant Efficacy in Neuroprotection
In a neuroprotective study, EDMN was tested in models of neurodegeneration. The compound demonstrated a significant reduction in neuronal cell death caused by oxidative stress. These findings support the potential use of EDMN in neurodegenerative diseases where oxidative damage plays a critical role .
Data Tables
The following table summarizes the key findings related to the biological activity of EDMN:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
